2-({4-[(4-Ethoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol
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Overview
Description
2-({4-[(4-Ethoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a morpholine ring, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-Ethoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via nucleophilic aromatic substitution, where 4-ethoxyaniline reacts with the triazine core.
Attachment of the Morpholine Ring: The morpholine ring is incorporated through a substitution reaction, where morpholine displaces a leaving group on the triazine ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazine ring or the ethoxyphenyl group, potentially leading to the formation of amine derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine core, where various nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a precursor for developing drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism by which 2-({4-[(4-Ethoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[(4-Fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol
- 2-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol
Uniqueness
Compared to similar compounds, 2-({4-[(4-Ethoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H24N6O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[[4-(4-ethoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C17H24N6O3/c1-2-26-14-5-3-13(4-6-14)19-16-20-15(18-7-10-24)21-17(22-16)23-8-11-25-12-9-23/h3-6,24H,2,7-12H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
SCBNNZXQNFDFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)N3CCOCC3 |
Origin of Product |
United States |
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